N-[1-(2-fluoroethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine
Description
- The fluoroethyl group can be introduced via nucleophilic substitution. For example, 2-fluoroethyl bromide can react with the piperidine derivative in the presence of a base like potassium carbonate.
Synthesis of the Pyrimidine Ring:
- The pyrimidine ring is synthesized separately, often starting from a diketone and an amidine. The reaction conditions typically involve heating in the presence of a catalyst.
Coupling of the Piperidine and Pyrimidine Rings:
- The final step involves coupling the piperidine and pyrimidine rings. This can be achieved through a nucleophilic aromatic substitution reaction, where the piperidine derivative reacts with a halogenated pyrimidine under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially reducing it to a dihydropyrimidine derivative.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Properties
IUPAC Name |
N-[1-(2-fluoroethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN4/c1-10-8-13(16-11(2)15-10)17-12-4-3-6-18(9-12)7-5-14/h8,12H,3-7,9H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRLYXOYUKHPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC2CCCN(C2)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-fluoroethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine typically involves multiple steps:
-
Formation of the Piperidine Ring:
- Starting with a suitable precursor, such as 3-piperidone, the piperidine ring is formed through reductive amination using a reducing agent like sodium borohydride in the presence of an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[1-(2-fluoroethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the pyrimidine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
- N-[1-(2-chloroethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine
- N-[1-(2-bromoethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine
- N-[1-(2-hydroxyethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine
Comparison:
- Fluoroethyl vs. Chloroethyl/Bromoethyl: The fluoroethyl group is less reactive than chloroethyl or bromoethyl groups, which can affect the compound’s stability and reactivity.
- Hydroxyethyl: The hydroxyethyl derivative may have different solubility and hydrogen bonding properties compared to the fluoroethyl derivative.
N-[1-(2-fluoroethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine stands out due to the unique properties imparted by the fluoroethyl group, such as increased metabolic stability and potential for specific interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
